molecular formula C14H8ClNO2 B1595500 2-Amino-1-chloroanthraquinone CAS No. 82-27-9

2-Amino-1-chloroanthraquinone

Cat. No.: B1595500
CAS No.: 82-27-9
M. Wt: 257.67 g/mol
InChI Key: PLGPRGMWHYWEFT-UHFFFAOYSA-N
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Description

Overview of Anthraquinone (B42736) Chemistry and its Significance in Contemporary Research

Anthraquinone and its derivatives represent a class of organic compounds built on the 9,10-anthraquinone skeleton. wikipedia.org These molecules are of great practical importance due to their unique spectral and redox properties, photochromism, and diverse biological activities. colab.ws This has attracted the sustained attention of synthetic chemists to this particular chemical scaffold. colab.ws

The journey of anthraquinone chemistry began in the 19th century. In 1840, the French chemist Auguste Laurent first synthesized anthraquinone by oxidizing anthracene (B1667546). rsc.org The name "anthraquinone" was later proposed in 1868 by Carl Graebe and Carl Theodore Liebermann. wikipedia.orgrsc.org Their work was pivotal as they established the chemical relationship between the naturally occurring red dye alizarin, extracted from the madder plant, and anthracene from coal tar, by synthesizing the dye. wikipedia.orgrsc.org The correct diketone structure of anthraquinone that is recognized today was put forward by Wilhelm Fittig in 1873. rsc.org

For centuries, natural anthraquinone derivatives have been used as dyes and in traditional medicine. numberanalytics.com Alizarin from madder root and cochineal from insects are prominent examples of its historical use as a pigment. numberanalytics.combritannica.com The late 19th and early 20th centuries saw a surge in research focused on developing synthetic dyes from anthraquinone, which spurred the growth of the chemical industry and the systematic study of these compounds. colab.wsbritannica.com This initial focus on dyes laid the methodological foundation for the synthesis of a wide array of anthraquinone derivatives. colab.ws A second major phase in the development of anthraquinone chemistry was driven by the discovery of their biological activities, particularly the use of the anthracycline antibiotic doxorubicin (B1662922), which contains an anthraquinone motif, in cancer therapy since the 1970s. colab.ws

The applications of anthraquinone derivatives have expanded far beyond their traditional use as dyes. In industry, they are used on a large scale for the production of hydrogen peroxide through the anthraquinone process. wikipedia.org Certain water-soluble derivatives, like sodium 2-anthraquinonesulfonate, act as catalysts in the alkaline pulping of wood. wikipedia.org

In the realm of modern materials science, anthraquinones are at the forefront of innovation. Their unique electrochemical properties make them promising candidates for advanced applications such as:

Organic Electronics : They are studied for use in optoelectronics and as organic polymers. colab.wsrsc.org

Energy Storage : Derivatives are being intensely investigated as cathode materials in metal-ion batteries and for their potential in redox flow batteries. colab.wsrsc.org

Photocatalysis and Sensing : Anthraquinones serve as photochemically active organic photosensitizers and redox-active electron transfer mediators. researchgate.netnih.gov This has led to their use in developing chemosensors and in photocatalytic systems for environmental applications. colab.wsresearchgate.netnih.gov

Medicine : Beyond the established use of anthracyclines like doxorubicin in chemotherapy, research is ongoing to synthesize new anthraquinone derivatives with potential anticancer, antibacterial, and antiviral properties. rsc.orgresearchgate.netniscpr.res.inacs.org

Advanced Polymers and Coatings : Researchers are developing photoinitiating systems based on anthraquinone derivatives for the synthesis of specialized coatings, such as antifouling and biocide coatings, through photopolymerization. researchgate.net

Structural Framework of 2-Amino-1-chloroanthraquinone within Substituted Anthraquinones

This compound is a derivative of anthraquinone with the chemical formula C₁₄H₈ClNO₂. nist.gov Its structure is characterized by the core tricyclic 9,10-anthraquinone skeleton, with an amino group (-NH₂) substituted at the C2 position and a chlorine atom (-Cl) at the C1 position.

The presence of these specific functional groups in these positions on the anthraquinone ring system defines its chemical character and utility. The anthraquinone core itself contains electron-withdrawing carbonyl groups, which influence the molecule's reactivity. colab.ws The substituents further modulate these electronic properties:

The amino group (-NH₂) at position 2 is an electron-donating group, which can alter the light absorption range and intensity of the molecule. nih.govacs.org

The chlorine atom (-Cl) at position 1 is an important functional group as it can act as a leaving group in nucleophilic substitution reactions. colab.ws This allows for the straightforward introduction of other atoms and functional groups, making this compound a valuable synthetic intermediate. colab.ws182.160.97

This specific arrangement of an amino and a chloro group makes the compound an important building block in the synthesis of more complex structures, particularly polycyclic vat dyes. 182.160.97 For example, it is a key precursor in the synthesis of flavanthrone (B36509) (CI Vat Yellow 1), where two molecules of this compound are coupled to form a bianthraquinonyl intermediate. 182.160.97

Below are the key chemical and physical properties of this compound.

PropertyValue
CAS Number 82-27-9 nist.gov
Molecular Formula C₁₄H₈ClNO₂ nist.gov
Molecular Weight 257.672 g/mol nist.gov
Density 1.486 g/cm³ alfa-chemistry.com
Boiling Point 500.9ºC at 760 mmHg alfa-chemistry.com
Flash Point 256.7ºC alfa-chemistry.com
IUPAC Name 2-amino-1-chloroanthracene-9,10-dione alfa-chemistry.com

This data is compiled from multiple chemical data sources. nist.govalfa-chemistry.comguidechem.com

Current Research Trajectories and Future Prospects for this compound Studies

Current research involving this compound is primarily focused on its role as a versatile intermediate for constructing larger, more functional molecules. Its structural features—a reactive chlorine atom and an electron-donating amino group—make it a valuable starting material for creating a diverse range of anthraquinone derivatives. colab.ws182.160.97

The main trajectory for this compound is in synthetic chemistry, where it is used to build:

Vat Dyes and Pigments : It continues to be relevant in the synthesis of high-performance colorants like flavanthrone. 182.160.97 The Ullmann synthesis using a Schiff base derived from this compound is a classic route to bianthraquinonyl precursors. 182.160.97

Novel Functional Materials : The broader field of anthraquinone chemistry is moving towards creating materials for electronics, energy storage, and biomedical applications. colab.wsrsc.orgniscpr.res.in As a readily available and reactive building block, this compound is a potential starting point for synthesizing new derivatives with tailored photophysical, electrochemical, or biological properties. The ability to replace the chlorine atom via nucleophilic substitution is key to this potential. colab.wstandfonline.com

Future prospects for studies involving this compound are intrinsically linked to the innovation in function-oriented synthesis. colab.ws While direct research on the compound itself may be limited, its utility as a precursor means it will remain significant. Future research could explore:

Development of New Synthetic Methodologies : Creating more efficient and environmentally friendly methods to utilize this compound in complex syntheses. colab.ws

Therapeutic Agents : While not a primary focus currently, its scaffold could be used to design and synthesize novel compounds for biological evaluation, following trends seen with other chloroanthraquinone derivatives being investigated for therapeutic potential. researcher.lifenih.gov

In essence, this compound serves as a foundational element upon which more complex and functional anthraquinone-based systems are built, securing its relevance in ongoing and future chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-chloroanthracene-9,10-dione
Source PubChem
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InChI

InChI=1S/C14H8ClNO2/c15-12-10(16)6-5-9-11(12)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGPRGMWHYWEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058867
Record name 9,10-Anthracenedione, 2-amino-1-chloro-
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Molecular Weight

257.67 g/mol
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CAS No.

82-27-9
Record name 2-Amino-1-chloro-9,10-anthracenedione
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Synthetic Methodologies for 2 Amino 1 Chloroanthraquinone and Analogous Anthraquinone Derivatives

Established Amination Routes for Chloroanthraquinones

Traditional methods for the synthesis of aminoanthraquinones often rely on the reactivity of haloanthraquinones toward amination. These established routes, while effective, sometimes require harsh reaction conditions.

Nucleophilic Aromatic Substitution Approaches to Aminoanthraquinones

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the formation of aminoanthraquinones. wikipedia.org In this process, a halogen substituent on the anthraquinone (B42736) ring is displaced by an amine nucleophile. The reaction is facilitated by the presence of electron-withdrawing carbonyl groups on the anthraquinone core, which activate the ring towards nucleophilic attack. For instance, the synthesis of 2-aminoanthraquinone (B85984) can be accomplished by heating 2-chloroanthraquinone (B1664062) with aqueous ammonia (B1221849) at high temperatures and pressures. acs.org The use of a catalyst, such as copper sulfate, can facilitate the reaction, allowing it to proceed under slightly milder conditions. acs.org

The direct amination of anthraquinone derivatives can also be achieved. For example, 1,4-dihydroxyanthraquinone can be treated with butylamine (B146782) in the presence of a catalyst like iodobenzene (B50100) diacetate to yield aminoanthraquinone derivatives. nih.govmdpi.com The reaction conditions, such as temperature and the amount of amine used, can influence the selectivity and yield of the mono- or di-substituted products. mdpi.com

ReactantReagentCatalystConditionsProduct(s)YieldReference
2-Chloroanthraquinone25% aq. NH₃None200°C, 24h, autoclave2-AminoanthraquinoneNearly quantitative acs.org
2-ChloroanthraquinoneNH₃, Copper SulfateCopper Sulfate200°C, 26h, autoclave2-AminoanthraquinoneNearly quantitative acs.org
1,4-DihydroxyanthraquinoneButylaminePhI(OAc)₂Room Temp2-(Butylamino)-1,4-dihydroxyanthraquinone70-90% mdpi.com
1,5-Dichloroanthraquinone (B31372)Aqueous NH₃None200-220°CMonoaminochloroanthraquinone, Diaminoanthraquinone50-60% (mono), 30-40% (di) google.com

Strategies Involving Deamination of Polysubstituted Anthraquinones

Another approach to synthesizing specific aminoanthraquinone isomers involves the deamination of polysubstituted precursors. This strategy is particularly useful when direct amination methods lack regioselectivity. The process typically involves the diazotization of an amino group, followed by the removal of the resulting diazonium group. For example, the synthesis of chrysophanol, a naturally occurring hydroxyanthraquinone, involves the deamination of 1-amino-4-bromo-5-chloro-2-methylanthraquinone via diazotization followed by treatment with boiling ethanol. core.ac.uk While not a direct synthesis of 2-amino-1-chloroanthraquinone, this methodology highlights the utility of deamination in the broader synthesis of substituted anthraquinones.

Advanced Carbon-Nitrogen (C-N) Coupling Reactions

Modern synthetic chemistry has seen the development of powerful transition-metal-catalyzed cross-coupling reactions for the formation of C-N bonds, offering milder reaction conditions and greater functional group tolerance compared to traditional methods.

Copper-Mediated Ullmann-Type Amination of Haloanthraquinones

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds. scite.airsc.org In the context of anthraquinone chemistry, it involves the coupling of a haloanthraquinone with an amine in the presence of a copper catalyst. researchgate.net This method is widely used in the production of anthraquinone-based dyes. encyclopedia.pub For instance, 1-chloroanthraquinone (B52148) can react with aromatic amines using a catalytic amount of copper(I) iodide (CuI) in a solvent like N,N-dimethylformamide (DMF) with a base such as potassium carbonate (K₂CO₃). encyclopedia.pub Mechanistic studies suggest the involvement of Cu(I), Cu(II), and even Cu(III) oxidation states, proceeding through either an oxidative addition/reductive elimination pathway or a single electron transfer (SET) process. encyclopedia.pubmdpi.com The choice of ligand can be crucial, though in many cases, the reaction proceeds well without one. rsc.org

Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling Reactions for Aminoanthraquinones

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the synthesis of arylamines. numberanalytics.comnrochemistry.com This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. numberanalytics.com This method has been successfully applied to the synthesis of aminoanthraquinone derivatives. For example, 1,5-dichloroanthraquinone can be coupled with various diamines using a palladium catalyst such as Pd₂(dba)₃ with a ligand like BINAP and a base such as cesium carbonate (Cs₂CO₃) to produce macrocyclic compounds containing the anthraquinone moiety. isuct.rucolab.ws The choice of ligand is critical for the success of the reaction and can even be used to induce enantioselectivity in the synthesis of planar-chiral macrocycles. colab.ws The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N bond and regenerate the Pd(0) catalyst. numberanalytics.com

Regioselective Amination Strategies for Anthraquinone Core

Achieving regioselectivity in the amination of the anthraquinone core is a significant challenge, especially when multiple reactive sites are present. Various strategies have been developed to control the position of amination.

One approach is the direct amination of anthraquinone itself using rhodium(I) complexes as catalysts. This method has been shown to characteristically occur only at the α-position (positions 1, 4, 5, and 8) of the anthraquinone. rsc.org For example, the reaction of anthraquinone with alkylamines in the presence of a rhodium(I) complex yields 1-alkylaminoanthraquinones. rsc.org

Another strategy involves leveraging the inherent reactivity differences of substituents on the anthraquinone ring. For instance, in dinitroanthraquinones, one nitro group can be selectively substituted over another under controlled conditions. 1,4-Dinitroanthraquinone reacts with 1,4-diaminobutane (B46682) at room temperature to substitute only one nitro group, whereas at higher temperatures, both are replaced. colab.ws

Photocatalysis has also emerged as a powerful tool for regioselective C-H bond functionalization. rsc.org While not yet widely reported specifically for this compound, photoredox catalysis has been used for the site-selective amination of various aromatics, suggesting its potential for future applications in anthraquinone chemistry. rsc.org

Dimethylamination via Dimethylformamide (DMF) Mediated Reactions

The replacement of active halogen atoms with a dimethylamino group using N,N-dimethylformamide (DMF) is a notable reaction in the functionalization of various aromatic and heteroaromatic nuclei. oup.com This method is particularly relevant for chloroanthraquinones. Typically, active chlorine atoms, such as those attached to an acyl group or certain aromatic systems like nitrobenzene (B124822) and pyridine, can be substituted by a dimethylamino group when boiled with DMF for an extended period. oup.com

In the context of anthraquinones, both 1-chloroanthraquinone and 2-chloroanthraquinone can undergo this transformation to yield their respective dimethylamino derivatives. oup.comcbijournal.com However, the reaction conditions, particularly temperature, play a crucial role. For instance, heating 1-chloroanthraquinone with DMF can lead to the formation of the dimethylamino product, but higher temperatures may also result in dealkylation to yield the methylamino-anthraquinone. cbijournal.com In contrast, 2-chloroanthraquinone reportedly gives 2-dimethylamino-anthraquinone without subsequent dealkylation, even with prolonged heating. cbijournal.com The reactivity in dichloroanthraquinones is more complex, with halogen elimination observed when both atoms are in the same ring. cbijournal.com

This dimethylamination reaction is not limited to anthraquinones; it has been successfully applied to a wide range of compounds, including acid chlorides, acid anhydrides, halo-nitro compounds, and various heterocyclic systems like pyridines, pyrimidines, and quinolines. cbijournal.com The reaction often requires high temperatures, and in some cases, the presence of a catalyst is necessary to achieve good yields. cbijournal.com

Catalytic Effects of Diamines (e.g., Ethylenediamine (B42938), 2-Aminoethanol) in Anthraquinone Amination

An interesting development in the dimethylamination of chloroanthraquinones is the use of diamines as catalysts. Specifically, ethylenediamine (EDA) and 2-aminoethanol have been shown to catalyze the anomalous replacement of a chloro group with a dimethylamino group when the reaction is conducted in DMF at a relatively low temperature of 90 °C. oup.com Under these conditions, chloroanthraquinones, which are stable in DMF alone at this temperature, are converted exclusively to their dimethylamino derivatives instead of the expected substitution products with the diamine. oup.com

This catalytic effect is quite specific. The efficiency of the catalysis is highest with EDA or 2-aminoethanol. cbijournal.com Moderate catalytic activity is observed with 1,3-diaminopropane, N,N-dimethylenediamine, N,N'-dimethylenediamine, and 2-(methylamino)ethanol. cbijournal.com However, compounds like triethylamine (B128534) or ethylene (B1197577) glycol show no catalytic effect. cbijournal.com The proposed mechanism suggests that DMF forms a complex with EDA or 2-aminoethanol at around 90 °C. oup.com This complex then reacts with the chloroanthraquinone at a much faster rate than the uncatalyzed exchange reaction, leading to the formation of the dimethylamino derivative. oup.com At lower temperatures (0-60 °C), the formation of this intermediate complex is sluggish, and the reaction instead favors the formation of the direct substitution products with the diamine catalyst. oup.com

The influence of catalysts is a broader theme in anthraquinone amination. The Ullmann condensation reaction, a classic method for forming C-N bonds, often utilizes copper catalysts for the amination of haloanthraquinones with reagents like 2-aminoethanol. oup.comoup.com Similarly, cobalt(II) ions have been shown to promote the direct amination of 1-aminoanthraquinone (B167232), with the catalytic activity being sensitive to the counter-anion and reaction temperature. oup.com

Catalytic Efficiency of Various Amines in Dimethylamination of Chloroanthraquinones in DMF. cbijournal.com
CatalystCatalytic Efficiency
Ethylenediamine (EDA)Best
2-AminoethanolBest
1,3-DiaminopropaneModerate
N,N-DimethylenediamineModerate
N,N'-DimethylenediamineModerate
2-(Methylamino)ethanolModerate
ButylamineModerate
TriethylamineNone
EthyleneglycolNone

Synthesis of Polymerizable Anthraquinone Derivatives Incorporating Amino and Chloro Moieties

The incorporation of anthraquinone dyes into polymers is a significant area of research, aimed at creating materials with covalently bonded chromophores to prevent leaching. beilstein-journals.orgresearchgate.net This often involves synthesizing monomeric dyes with polymerizable groups, such as methacrylate (B99206) moieties. beilstein-journals.orgresearchgate.net

The synthesis of these polymerizable dyes frequently starts with a haloanthraquinone, such as 1-chloroanthraquinone. beilstein-journals.org A common strategy involves a nucleophilic aromatic substitution reaction where the chloro group is replaced by an amine that also contains a hydroxyl group. This intermediate is then esterified with a reagent like methacryloyl chloride to introduce the polymerizable methacrylate group. beilstein-journals.org For example, a red polymerizable dye, 1-((2-methacryloxy-1,1-dimethylethyl)amino)anthraquinone, is synthesized by first reacting 1-chloroanthraquinone with 1,1-dimethyl-2-hydroxyethylamine, followed by esterification. beilstein-journals.org

These monomeric dyes, often designed in primary colors (red, green, and blue), can be mixed to generate a wide color spectrum. beilstein-journals.orgresearchgate.net After methacrylation, they can be covalently incorporated into various copolymers. beilstein-journals.orgresearchgate.net Dyes with two polymerizable functionalities can also act as cross-linking agents, which enhances the stability of the final colored polymer and its physiological compatibility, making them suitable for specialized applications. beilstein-journals.orgresearchgate.net Another approach involves creating polymerizable amphiphilic dyes, which possess both water-soluble and oil-soluble characteristics, facilitating their use in emulsion polymerization processes. rsc.org The synthesis of anthraquinone-based electroactive polymers, which can be achieved through catalytic synthesis, electropolymerization, or free-radical polymerization, represents another facet of this field. coventry.ac.uk

Examples of Synthesized Polymerizable Anthraquinone Dyes. beilstein-journals.org
Compound NameStarting Anthraquinone MoietyColorPolymerizable Group
5,8-bis(4-(2-methacryloxyethyl)phenylamino)-1,4-dihydroxyanthraquinone1,4-dihydroxy-5,8-dichloroanthraquinone (Leucoquinizarin)GreenMethacrylate
1,4-bis(4-((2-methacryloxyethyl)oxy)phenylamino)anthraquinone1,4-dichloroanthraquinoneBlueMethacrylate
1-((2-methacryloxy-1,1-dimethylethyl)amino)anthraquinone1-chloroanthraquinoneRedMethacrylate
1-((1,3-dimethacryloxy-2-methylpropan-2-yl)amino)anthraquinone1-chloroanthraquinoneRedMethacrylate

Exploration of Novel Synthetic Pathways and Mechanistic Insights for Anthraquinone Functionalization

The development of methodologies for introducing functional groups into the anthraquinone skeleton is fundamental for the targeted synthesis of new compounds with unique properties. colab.ws The chemical properties of anthraquinones are significantly influenced by the electron-withdrawing carbonyl groups, making their modification a complex task. colab.ws Research continues to explore novel synthetic routes and to gain deeper mechanistic understanding of these transformations.

Recent advancements include the use of photocatalytic strategies. For instance, a photocatalytic skeleton rearrangement of spirodihydrobenzofurans, promoted by photoredox catalysis, has been developed to synthesize highly functionalized xanthenes, which are related to anthraquinone structures. jnu.edu.cn Mechanistic studies involving light on/off tests and free radical capture experiments have been employed to elucidate the potential pathways of these photocatalytic reactions. jnu.edu.cn

Theoretical chemistry and computational methods are also providing crucial mechanistic insights. anu.edu.au Quantum chemistry studies on anthraquinone-functionalized alkoxyamines, for example, have shown that mesolytic cleavage can dominate over the expected homolytic cleavage required for certain polymerization reactions. anu.edu.au Such theoretical approaches help to rationalize the differences in reactivity between anthraquinone derivatives with different substitution patterns and to understand the stability of radical cation and anion intermediates in excited-state redox processes. anu.edu.au

Other novel pathways involve the selective functionalization of the anthraquinone core. An efficient method for preparing poly-substituted anthracene-1,4-diones from 9,10-dibromoanthracene (B139309) has been reported, where the bromo substituents enable further functionalization. beilstein-journals.org The development of new reagent combinations, such as Lewis acid/methanesulfonic acid (LAMA), allows for the direct preparation of anthraquinone derivatives from benzene (B151609) derivatives and phthalic anhydride (B1165640) under heterogeneous conditions. researchgate.net These ongoing explorations into new synthetic methods and the mechanisms that underpin them are crucial for expanding the structural diversity and application potential of anthraquinone-based compounds. colab.ws

Advanced Spectroscopic and Computational Investigations of 2 Amino 1 Chloroanthraquinone

Quantum Chemical Studies and Theoretical Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be invaluable tools in understanding the fundamental characteristics of 2-amino-1-chloroanthraquinone at a molecular level.

Density Functional Theory (DFT) Calculations for Molecular Structure Optimization and Electronic Properties

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in the this compound molecule. researchgate.netscribd.com These computational methods optimize the molecular geometry by finding the lowest energy conformation on the potential energy surface. scribd.com The accuracy of these calculations is often validated by the absence of negative vibrational frequencies, which confirms that the optimized structure corresponds to a true energy minimum. doi.org

Structural parameters such as bond lengths and bond angles for this compound and related molecules have been computed using DFT methods like B3LYP with various basis sets, including 6-311G++(d,p) and cc-pVDZ. researchgate.netscribd.com These theoretical values are often found to be in good agreement with experimental data where available. researchgate.net

Beyond molecular structure, DFT is used to investigate the electronic properties of the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of a molecule's reactivity and polarizability; a smaller gap generally signifies higher reactivity. researchgate.net For substituted anthraquinones, the nature and position of substituents, such as the amino and chloro groups in this compound, significantly influence the HOMO and LUMO energy levels. ifmmi.com

Computational Prediction of Vibrational (FT-IR) and Electronic (UV-Vis) Spectra

Theoretical modeling extends to the prediction of spectroscopic data, which can then be compared with experimental measurements for validation.

Vibrational Spectra (FT-IR): DFT calculations can simulate the infrared (IR) and Raman spectra of this compound. researchgate.netdoi.org The calculated vibrational frequencies correspond to the normal modes of vibration of the molecule. researchgate.net To improve the correlation between theoretical and experimental spectra, calculated frequencies are often scaled using a specific factor. doi.org The assignment of these vibrational modes is frequently aided by Potential Energy Distribution (PED) analysis, which details the contribution of different internal coordinates to each vibration. researchgate.netresearchgate.net

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is a powerful method for simulating the electronic absorption spectra (UV-Vis) of molecules like this compound. researchgate.net This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. researchgate.net The UV-Vis spectrum of anthraquinone (B42736) derivatives is characterized by π→π* and n→π* transitions. mdpi.com182.160.97 The introduction of electron-donating groups like the amino group typically leads to a bathochromic (red) shift in the absorption bands. 182.160.97 TD-DFT calculations can also be performed in the presence of a solvent to account for environmental effects on the electronic spectrum. researchgate.net

Analysis of Excited State Properties and Electronic Transitions (n-π* Character)

Understanding the properties of the excited states is crucial for predicting the photophysical and photochemical behavior of this compound. The lowest energy electronic transitions in anthraquinones are often of n-π* character, involving the promotion of a non-bonding electron from an oxygen atom to an anti-bonding π* orbital. mdpi.com182.160.97

The nature of the lowest triplet excited state (T1) is particularly important. For some substituted anthraquinones, the T1 state possesses significant n-π* character, which can be confirmed by DFT computations. ifmmi.comrsc.org This characteristic influences the lifetime of the triplet state and its subsequent reactivity. ifmmi.comrsc.org For instance, a short triplet state lifetime in some diamino-substituted anthraquinones has been attributed to the n-π* character of their T1 states. ifmmi.com

Photophysical Behavior and Dynamics

The interaction of this compound with light initiates a series of dynamic processes, including absorption, fluorescence, and intersystem crossing. These photophysical pathways are significantly influenced by the molecular structure and the surrounding environment.

Intersystem Crossing (ISC) Efficiency and Triplet Excited State Formation in Substituted Anthraquinones

Intersystem crossing (ISC) is a spin-forbidden process where a molecule transitions from an excited singlet state (S1) to an excited triplet state (T1). researchgate.net The efficiency of this process is a key determinant of the population of the triplet state. In the realm of substituted anthraquinones, the nature and number of substituents play a critical role in ISC efficiency. ifmmi.com For example, studies on amino-substituted anthraquinones have revealed that while monoamino derivatives show negligible ISC, some diamino-substituted derivatives exhibit decent ISC efficiency. ifmmi.comrsc.orgresearchgate.net

The formation of the triplet excited state can be observed using techniques like nanosecond transient absorption spectroscopy. ifmmi.comrsc.org The lifetime of this triplet state is another crucial parameter. For some diamino-substituted anthraquinones, the triplet state lifetime is relatively short (on the order of microseconds), a characteristic linked to the n-π* nature of the T1 state. ifmmi.comrsc.org Ultrafast ISC, occurring on a picosecond timescale, has also been observed in certain substituted anthraquinones. acs.org

Solvent Polarity Effects on Fluorescence Quantum Yields, Lifetimes, and Structural Conformations

The surrounding solvent environment can have a profound impact on the photophysical properties of fluorescent molecules like this compound. fsu.edu

Fluorescence Quantum Yields and Lifetimes: The fluorescence quantum yield (Φf), which represents the efficiency of light emission through fluorescence, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state before returning to the ground state, are sensitive to solvent polarity. researchgate.net For 2-aminoanthraquinone (B85984), a related compound, it has been observed that in low polarity solvents, the fluorescence quantum yields and lifetimes are unusually high compared to those in medium to high polarity solvents. rsc.org Conversely, the quantum yields of some 2-aminoanthraquinones decrease rapidly as the polarity of the medium increases. researchgate.net

Structural Conformations: The effect of solvent polarity can also extend to influencing the molecule's structural conformation. rsc.org For 2-aminoanthraquinone, it has been proposed that the molecule may adopt different structures in low versus high polarity solvents. In low polarity environments, a non-planar structure might exist, while in more polar solvents, a planar intramolecular charge transfer (ICT) structure, where the amino group's lone pair of electrons is in strong resonance with the anthraquinone π-system, is favored in the ground state. rsc.org In the excited state, the ICT structure is generally inferred to exist across all solvent polarities. rsc.org This change in structure and electronic distribution upon excitation in polar solvents can lead to a significant red shift in the fluorescence emission spectrum. fsu.edu

Photochromism and Photoinduced Reactivity of Anthraquinone Systems

Photochromism is a reversible transformation of a chemical species between two forms, induced in at least one direction by the absorption of electromagnetic radiation. This phenomenon is often accompanied by a change in the visible spectrum of the compound. nsc.ru Anthraquinone derivatives are a significant class of compounds that have been studied for their photochromic behavior. nsc.ruresearchgate.net The photochromism in many anthraquinone systems is based on the photoisomerization from a para-quinone to an ana-quinone structure, often driven by the photochemical migration of a hydrogen, aryl, or acyl group. researchgate.net

Detailed studies on various substituted anthraquinones have revealed that the nature and position of substituents significantly influence their photochemical properties. nsc.ru For instance, electron-donating groups, such as amino and methoxy (B1213986) groups, can facilitate photochemical migration. nsc.ru The photophysical properties of aminoanthraquinones, including their fluorescence quantum yields and lifetimes, are known to be sensitive to the polarity of the solvent. nih.govrsc.org In the case of 2-amino-9,10-anthraquinone (2AAQ), it has been proposed that the molecule exists in different structural forms depending on solvent polarity. In low polarity solvents, a non-planar structure is inferred, while in medium to high polarity solvents, a polar intramolecular charge transfer (ICT) structure is dominant. nih.govrsc.org This ICT character arises from the resonance of the amino group's lone pair with the anthraquinone π-system. nih.govrsc.org

The photoinduced reactivity of anthraquinone derivatives is diverse and has been harnessed in various chemical transformations. uni-regensburg.deconicet.gov.ar For example, 2-chloroanthraquinone (B1664062) has been utilized as a catalyst for C-H bond cleavage in photoinduced Michael-type radical additions. acs.org Furthermore, aminoanthraquinones have been employed as photocatalysts in reactions such as the dehydrogenation/cyclization/oxidation of tetrahydroisoquinolines. uni-regensburg.deconicet.gov.ar The photo-excited triplet state of anthraquinones can participate in one-electron transfer processes, as seen in the oxidation of α-amino acids. rsc.org

While specific studies on the photochromism of this compound are not extensively detailed in the provided results, the general principles governing anthraquinone systems suggest that its electronic and structural properties, influenced by the amino and chloro substituents, would play a crucial role in its photoinduced behavior. The presence of the electron-donating amino group and the electron-withdrawing chloro group on the anthraquinone core likely modulates its photophysical and photochemical properties. nih.govnih.gov

Molecular Interactions and Binding Affinity Studies

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com This method is widely employed to understand ligand-receptor interactions at a molecular level and to estimate the binding affinity, often expressed as a binding energy score. tandfonline.comtandfonline.com In the context of anthraquinone derivatives, molecular docking studies have been instrumental in evaluating their potential as inhibitors for various biological targets, including enzymes and DNA. tandfonline.comtandfonline.comfrontiersin.org

Several studies have demonstrated the utility of molecular docking in assessing the interaction of anthraquinone compounds with protein targets. For instance, docking analyses have revealed that anthraquinone molecules can exhibit high affinity for the active sites of enzymes like DNA topoisomerase IIα, with binding energies ranging from -7.6 to -8.9 kcal/mol. tandfonline.com Similarly, docking simulations of anthraquinone derivatives with phosphoglycerate mutase 1 (PGAM1), a cancer target, have identified key interacting residues such as F22, R90, K100, V112, W115, and R116. frontiersin.org These interactions are crucial for the inhibitory activity of the compounds. frontiersin.org

In a study involving a new anthraquinone derivative, molecular docking simulations with DNA showed a high binding affinity with a free energy of binding (ΔG) of -31.8 kJ/mol, indicating a stable complex. tandfonline.com The interactions were characterized by intermolecular hydrogen bonds with specific DNA residues. tandfonline.com Another investigation on 1-amino-5-chloroanthraquinone (B91124) (a positional isomer of the title compound) demonstrated its potential as a targeted therapy for thyroid cancer by showing its inhibitory effect on the c-Met kinase protein through molecular docking. alfa-chemistry.com

These examples highlight the power of molecular docking to elucidate the binding modes and affinities of anthraquinone derivatives. The binding energy, a key output of these simulations, provides a quantitative measure of the stability of the ligand-receptor complex. For example, in a study of anthraquinone derivatives as tyrosinase inhibitors, a higher binding energy for one compound compared to the standard kojic acid indicated a more potent inhibitory potential. jksus.org The interactions identified through docking, such as hydrogen bonds and hydrophobic interactions, are fundamental to the biological activity of these molecules. researchgate.netresearchgate.net

Table 1: Examples of Molecular Docking Studies on Anthraquinone Derivatives
Anthraquinone DerivativeTargetBinding Energy / AffinityKey Interacting ResiduesReference
1,4-dihydroxy-5,8-dialkylamino AQsDNA topoisomerase IIα-7.6 to -8.9 kcal/molNot specified tandfonline.com
Generic Anthraquinone DerivativesPhosphoglycerate mutase 1 (PGAM1)Not specifiedF22, R90, K100, V112, W115, R116 frontiersin.org
New Anthraquinone DerivativeDNA (PDB ID: 1BNA)ΔG = -31.8 kJ/molDG10, DC11, DG16 tandfonline.com
1-Amino-5-chloroanthraquinonec-Met Kinase (Thyroid Cancer)Not specifiedNot specified alfa-chemistry.com
Anthraquinone Derivatives (Compounds 1 and 2)Tyrosinase (PDB ID: 2Y9X)Compound 2 had higher binding energy than standardNot specified jksus.org

Investigation of Non-Covalent Interactions, including Aromatic-Aromatic Stacking

Non-covalent interactions are critical in determining the structure, stability, and function of chemical and biological systems. Among these, aromatic-aromatic or π-π stacking interactions play a significant role, particularly in systems containing aromatic rings like anthraquinone. libretexts.org These interactions arise from the attractive forces between the π-electron clouds of adjacent aromatic groups and can occur in different geometries, such as sandwich or displaced stacking arrangements. libretexts.orgresearchgate.net

The stability of complexes involving aromatic molecules is often influenced by these stacking interactions. researchgate.net For instance, the interaction of antibodies with aromatic ligands frequently involves the aromatic ring of the ligand being positioned parallel to one or two aromatic side chains of the binding site, indicative of π-stacking. nih.gov This type of interaction is particularly prevalent for small ligands with a high percentage of aromatic surface area. nih.gov

Applications of 2 Amino 1 Chloroanthraquinone in Interdisciplinary Research Fields

Applications in Medicinal and Pharmaceutical Sciences

The anthraquinone (B42736) scaffold is a well-established pharmacophore, and derivatives of 2-Amino-1-chloroanthraquinone have been the subject of extensive research in the quest for new therapeutic agents. The ability to modify its structure allows for the fine-tuning of biological activity, leading to the development of compounds with potential antimicrobial, antituberculosis, and anticancer properties.

Exploration of Antimicrobial and Antifungal Activities of Anthraquinone Derivatives

Derivatives of anthraquinone are recognized for their broad-spectrum antimicrobial and antifungal activities. nih.govdmed.org.uaresearchgate.netnih.gov The planar structure of the anthraquinone core is thought to facilitate intercalation with the DNA of microorganisms, a mechanism that can inhibit their growth and replication. dmed.org.ua

Research into aminoanthraquinone derivatives has demonstrated their potential against various pathogens. For instance, certain synthesized aminoanthraquinones have shown strong antimicrobial effects against Methicillin-Resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, Candida albicans, and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 0.1 mg/mL for some of the tested pathogens. researchgate.net The introduction of different functional groups onto the anthraquinone nucleus allows for the synthesis of hybrid molecules with enhanced antimicrobial and antifungal efficacy. dmed.org.uanih.gov Studies have shown that some hybrid compounds exhibit moderate to excellent antibacterial and antifungal activities, in some cases surpassing the performance of standard drugs. nih.gov

Table 1: Antimicrobial Activity of Selected Aminoanthraquinone Derivatives

Compound/Derivative Target Microorganism Minimum Inhibitory Concentration (MIC) Reference
Aminoanthraquinone Derivative 13 Methicillin-Resistant Staphylococcus aureus (MRSA) 0.1 mg/mL researchgate.net
Aminoanthraquinone Derivative 13 Pseudomonas aeruginosa 0.1 mg/mL researchgate.net
Aminoanthraquinone Derivative 13 Candida albicans 0.1 mg/mL researchgate.net
Aminoanthraquinone Derivative 13 Escherichia coli 0.5 mg/mL researchgate.net
Hydrazino-anthraquinone Derivative 5 P. putida <186.9 μM dmed.org.ua
Hydrazino-anthraquinone Derivative 5 & 11 Yeast Fungi <93.5 μM dmed.org.ua

Antituberculosis Activity Profiling of Substituted Anthraquinones

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antituberculosis drugs. lstmed.ac.uknih.govnih.gov Natural and synthetic compounds, including anthraquinone derivatives, are being explored as potential sources for these new therapeutic agents. lstmed.ac.uknih.gov The plant-derived secondary metabolite damnacanthal, an anthraquinone, has shown promising activity with a low minimum inhibitory concentration of 13.07 μg/mL. lstmed.ac.uknih.gov

In silico studies have identified anthraquinones as potential inhibitors of M. tuberculosis DNA gyrase B, an essential enzyme for the bacterium's survival. nih.gov Virtual screening of numerous anthraquinones led to the identification of N-(2-hydroxyethyl)-9,10-dioxoanthracene-2-sulfonamide as a promising ligand. Further design of an aminotriazole derivative of this compound showed an even higher binding energy, suggesting its potential as a potent inhibitor. nih.gov These findings highlight the potential of the anthraquinone scaffold in the development of novel antitubercular agents.

Anticancer and Cytotoxicity Studies (e.g., Targeted Drug Therapy, DNA Binding)

Anthraquinone derivatives are a cornerstone in the development of anticancer drugs, with prominent examples like doxorubicin (B1662922) and mitoxantrone (B413) being used in chemotherapy. nih.gov The planar anthraquinone core allows these molecules to intercalate with DNA, a key mechanism of their cytotoxic action. dmed.org.ua

Substituted aminoanthraquinones have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. nih.govnih.govnih.gov For example, certain aminoanthraquinone derivatives have exhibited strong cytotoxicity towards MCF-7 (human breast adenocarcinoma) and Hep-G2 (human liver cancer) cell lines, with IC50 values ranging from 1.1 to 14.0 µg/mL. nih.govresearchgate.net The design of anthraquinone-amino acid conjugates has also been explored to enhance DNA binding and cytotoxic effects. nih.govmdpi.com Studies on these conjugates have shown that specific amino acid substitutions can significantly influence their DNA binding affinity and potency as cancer cell growth inhibitors. nih.gov For instance, a methionine-substituted mitoxantrone-amino acid conjugate proved to be more cytotoxic than mitoxantrone itself, likely through topoisomerase II poisoning. nih.gov

Table 2: Cytotoxicity of Selected Aminoanthraquinone Derivatives Against Cancer Cell Lines

Compound/Derivative Cancer Cell Line IC50 Value Reference
Aminoanthraquinone 9 MCF-7 11.0 µg/mL researchgate.net
Aminoanthraquinone 10 MCF-7 2.0 µg/mL researchgate.net
Aminoanthraquinone 13 MCF-7 5.0 µg/mL researchgate.net
Aminoanthraquinone 9 Hep-G2 14.0 µg/mL researchgate.net
Aminoanthraquinone 10 Hep-G2 1.1 µg/mL researchgate.net
Aminoanthraquinone 13 Hep-G2 3.0 µg/mL researchgate.net
Aminoanthraquinone 3a MCF-7 1.1–13.0 µg/mL nih.gov
Aminoanthraquinone 5a MCF-7 1.1–13.0 µg/mL nih.gov
Aminoanthraquinone 5b MCF-7 1.1–13.0 µg/mL nih.gov
Aminoanthraquinone 3a Hep-G2 1.1–13.0 µg/mL nih.gov
Aminoanthraquinone 5a Hep-G2 1.1–13.0 µg/mL nih.gov
Aminoanthraquinone 5b Hep-G2 1.1–13.0 µg/mL nih.gov

Development of Anthraquinone-Based Drug Candidates and Analogues

The anthraquinone structure remains a promising scaffold for the discovery of new and optimized drug candidates. nih.gov Medicinal chemists continue to explore chemical modifications to enhance the anticancer properties of anthracene-9,10-diones and to identify novel intracellular targets. nih.gov A series of anthraquinone derivatives have been synthesized and evaluated as inhibitors of human ectonucleoside triphosphate diphosphohydrolases (NTPDases), which are potential drug targets for treating inflammation, neurodegenerative diseases, and cancer. frontiersin.org

Furthermore, new anthraquinone-based benzenesulfonamide (B165840) derivatives have been synthesized and shown to be potent inhibitors of human carbonic anhydrases with antitumor activity. mdpi.com The versatility of the anthraquinone core allows for the creation of diverse libraries of compounds for screening against various biological targets, paving the way for the development of the next generation of therapeutic agents. nih.gov

Advanced Materials Science and Engineering

Beyond its biomedical applications, this compound is a crucial intermediate in the synthesis of functional dyes and pigments. The chromophoric properties of the anthraquinone core, combined with the reactivity of the amino and chloro substituents, make it an ideal starting material for creating a wide array of colors with high stability.

Design and Synthesis of Functional Dyes and Pigments

Anthraquinone dyes are a significant class of colorants known for their brilliant shades and excellent lightfastness. wikipedia.orgsoftbeam.net this compound serves as a key building block for a variety of these dyes. guidechem.comepa.gov The amino group acts as an auxochrome, modifying the color of the anthraquinone chromophore, while the chlorine atom provides a reactive site for further chemical modifications, such as nucleophilic substitution reactions. wikipedia.orgrsc.org

This reactivity allows for the introduction of various functional groups, enabling the synthesis of a diverse palette of dyes and pigments for applications in textiles, paints, plastics, and printing inks. google.comresearchgate.net For example, 1-aminoanthraquinone (B167232), which can be derived from chloroanthraquinones, is a vital intermediate in the preparation of fiber-reactive dyes. google.com These dyes form covalent bonds with fabric fibers, resulting in excellent wash fastness. google.com The strategic modification of the anthraquinone scaffold allows for the fine-tuning of photophysical properties, leading to the development of color-tunable dyes. rsc.org

Organic Electronics and Optoelectronic Devices

The conjugated aromatic system of the anthraquinone core in this compound suggests its potential for use in organic electronics, where such structures are often exploited for their charge-transport and light-interacting properties.

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. mdpi.comresearchgate.net Anthracene (B1667546), a core component of the anthraquinone structure, is a popular building block for organic semiconductors. rsc.org Research into novel organic semiconductors has included the synthesis and characterization of materials based on 2-amino-anthracene, a related compound to this compound. rsc.org A derivative of 2-amino-anthracene was found to exhibit a field-effect hole mobility of 5.22 × 10⁻⁵ cm² V⁻¹ s⁻¹ and an ON/OFF ratio of 10⁴ in an organic field-effect transistor (OFET) prepared by drop casting. rsc.org

Furthermore, 2-aminoanthraquinone (B85984) (AAq) has been studied as an organic semiconductor for applications in humidity and temperature sensors. mdpi.com Thin films of AAq were fabricated and incorporated into a surface-type sensor, which showed linear changes in capacitance and resistance with variations in relative humidity and temperature. mdpi.com This demonstrates the potential of amino-substituted anthraquinones to function as active materials in organic electronic devices.

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that utilizes a sensitizing dye to absorb light and inject electrons into a wide-bandgap semiconductor. researchgate.netnih.gov Anthraquinone derivatives have been investigated as potential sensitizers in DSSCs due to their good photostability and high molar extinction coefficients. researchgate.net They can absorb light at long wavelengths, which is beneficial for capturing a larger portion of the solar spectrum. researchgate.net

However, research has indicated that many anthraquinone dyes exhibit poor performance in DSSCs. researchgate.net This is often attributed to the strong electron-withdrawing character of the two carbonyl groups on the anthraquinone framework, which can suppress the efficient injection of electrons from the photoexcited state of the dye into the conduction band of the semiconductor, such as titanium dioxide (TiO₂). researchgate.net For instance, one study on three different aminohydroxyanthraquinone derivatives with carboxylic acid anchoring groups reported a maximum power conversion efficiency (PCE) of only 0.125%. researchgate.net While specific data for this compound in DSSCs is not available, the general trend for this class of compounds suggests that significant molecular engineering would be required to overcome the inherent limitations of the anthraquinone core for this application.

The extended π-conjugated system of anthraquinone and its derivatives often gives rise to fluorescent properties, making them potential candidates for use as luminophores. The photophysical properties of these compounds, such as their fluorescence quantum yields and lifetimes, are often sensitive to their molecular structure and environment. nih.gov For example, α-aminophosphonates derived from anthraquinone have been shown to exhibit fluorescence and significant solvatochromic behavior, with emission colors ranging from green in nonpolar solvents to red in polar solvents. nih.gov This behavior is attributed to an internal charge transfer mechanism from the electron-donating amino group to the electron-withdrawing carbonyl groups upon excitation. nih.gov

In the realm of 3D photoprinting, photoinitiators are crucial components that absorb light and generate reactive species to initiate polymerization. There is growing interest in developing photoinitiating systems that are sensitive to visible light. researchgate.net Research has shown that certain disubstituted aminoanthraquinone derivatives can act as efficient photoinitiators for the free radical polymerization of acrylates under visible light irradiation. researchgate.net These systems have been successfully used to enhance the printing speed of commercial 3D resins. researchgate.net While this compound has not been specifically studied in this context, the performance of other aminoanthraquinones suggests a potential avenue for its application in advanced manufacturing technologies like 3D printing. nih.govrsc.org

Electrochemical Energy Storage and Sensing

The redox-active nature of the quinone moiety in this compound makes it a compound of interest for applications in electrochemical energy storage and the development of chemical sensors.

The search for new electrode materials for rechargeable batteries is a significant area of research. Quinones, with their ability to undergo reversible redox reactions, are promising candidates for organic electrode materials in lithium-ion and zinc-ion batteries. nih.govrsc.org The electrochemical properties of quinone-based materials can be tuned through molecular design. For instance, the introduction of electron-withdrawing groups can modify the redox potential of the molecule. nih.gov While there is no specific research on this compound as a battery material, studies on related anthraquinone polymers have shown promising results. For example, a polymer incorporating benzothiadiazole and dinitro-substituted anthraquinone has demonstrated an ultrahigh specific capacity of 446.2 mAh g⁻¹ at 0.1 A g⁻¹ and excellent cycle life in aqueous zinc-ion batteries. nih.gov

In the field of chemical sensing, the development of materials that can selectively detect specific ions or molecules is of great importance. Fluorescent sensors, in particular, offer high sensitivity. A polymer based on a compound closely related to this compound, namely poly(1-amino-5-chloroanthraquinone), has been synthesized and developed as a fluorescent sensor for the determination of ferric ions (Fe³⁺). researchgate.net This polymer exhibited a significant quenching of its fluorescence in the presence of trace amounts of Fe³⁺, with a very low detection limit of 2.0 × 10⁻¹¹ M. researchgate.net This suggests that polymers derived from chloro-aminoanthraquinones could be effective platforms for the development of highly sensitive chemical sensors. Furthermore, as previously mentioned, 2-aminoanthraquinone has been utilized as the active material in sensors for humidity and temperature, demonstrating the broader potential of aminoanthraquinones in sensing applications. mdpi.com

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules bound together by non-covalent interactions. The functional groups on this compound make it a potential building block for constructing larger, self-assembled architectures.

Role in Molecular Recognition and Host-Guest Chemistry

Host-guest chemistry, a central concept in supramolecular chemistry, involves a larger 'host' molecule that recognizes and binds a smaller 'guest' molecule through non-covalent forces. rsc.orgrsc.org The design of synthetic hosts capable of selective guest binding is a major research goal.

Amino-substituted quinones have been successfully used as structural components (ligands) in the creation of complex supramolecular hosts. For example, researchers have constructed large, rectangular-shaped molecular containers ('metallarectangles') by combining metal ions (Rhenium(I)) with bridging ligands derived from aminoquinones. In these structures, the aminoquinone unit forms a key part of the host's framework.

These self-assembled metallarectangles were shown to act as hosts, capable of recognizing and encapsulating guest molecules such as pyrene (B120774) and triphenylene (B110318) within their central cavity. The binding was studied using UV-vis and emission spectroscopy, confirming the formation of a host-guest complex. This demonstrates that molecules with the aminoanthraquinone scaffold, such as this compound, can serve as valuable building blocks for designing and synthesizing complex host systems for applications in molecular recognition and sensing.

Integration into Catalytic Systems Based on Discrete Supermolecules

Supramolecular catalysis aims to mimic the efficiency and selectivity of natural enzymes by using self-assembled molecular hosts as catalysts. These systems create a confined microenvironment within the host's cavity that can accelerate reactions or control their outcomes.

The integration of functional molecules into these discrete supermolecules is key to their catalytic activity. While direct studies involving this compound in such systems are not prominent, its structure offers potential for incorporation. The amino and chloro groups can be used as points of attachment or modification to link the anthraquinone unit into a larger macrocyclic or cage-like host.

Once incorporated, the redox-active anthraquinone core could function as a catalytic site. For example, it could act as an electron-transfer mediator within the host's cavity, facilitating oxidation or reduction reactions of a bound guest molecule. The ability of the anthraquinone moiety to be reversibly oxidized and reduced makes it a candidate for such catalytic cycles. The development of artificial enzyme mimics is an active area of research where functional building blocks like this compound could play a future role.

Exploration in Supramolecular Chemical Biology and Dynamic Chemical Systems

The unique structural and electronic characteristics of this compound position it as a compelling scaffold for the design and synthesis of functional molecules in the fields of supramolecular chemical biology and dynamic chemical systems. Its anthraquinone core, coupled with strategically positioned amino and chloro substituents, offers a versatile platform for creating complex, self-assembling, and responsive molecular architectures.

The exploration of this compound in these interdisciplinary areas is primarily centered on its potential as a building block for larger, functional supramolecular assemblies and as a key component in the construction of dynamic combinatorial libraries. The inherent properties of the molecule, such as its planarity, potential for hydrogen bonding, and reactivity of its functional groups, are key to its utility.

Role as a Building Block in Supramolecular Assemblies

In supramolecular chemical biology, the focus is on developing non-covalently linked molecular systems that can perform specific functions, often mimicking biological processes. This compound can be functionalized to create components for such assemblies. The amino group provides a convenient point for modification, allowing for the attachment of various recognition motifs, such as peptides, carbohydrates, or nucleic acids. These appended groups can then direct the self-assembly of the anthraquinone-based molecules through specific non-covalent interactions.

The planar and aromatic nature of the anthraquinone core can facilitate π-π stacking interactions, which are crucial for the stability of many supramolecular structures. Furthermore, the amino group can act as a hydrogen bond donor, while the carbonyl groups can act as hydrogen bond acceptors, further guiding the assembly process.

Table 1: Potential Non-Covalent Interactions Involving this compound Derivatives in Supramolecular Systems

Interaction TypeParticipating Groups on Functionalized this compoundPotential Interacting Partners
Hydrogen BondingAmino group, Carbonyl groupsComplementary hydrogen bond donors/acceptors on other molecules
π-π StackingAnthraquinone coreOther aromatic systems (e.g., other anthraquinones, porphyrins)
Host-Guest InteractionsAppended macrocyclic hosts (e.g., cyclodextrins, calixarenes)Small molecule guests
Electrostatic InteractionsIonizable appended groups (e.g., carboxylic acids, amines)Oppositely charged species

Application in Dynamic Chemical Systems

Dynamic chemical systems, particularly those based on dynamic covalent chemistry (DCC), involve the reversible formation and breaking of covalent bonds. This allows for the creation of libraries of compounds that can adapt their composition in response to external stimuli or the presence of a template. This compound can serve as a foundational scaffold in such systems.

The amino group of this compound can be utilized to form reversible covalent bonds, such as imines (through reaction with aldehydes) or amides (under specific reversible conditions). The chloro group, while generally less reactive in nucleophilic aromatic substitution, can be activated under certain conditions to participate in reversible reactions.

By incorporating this compound into a dynamic combinatorial library, it is possible to identify novel receptors for specific biomolecules or to develop new stimuli-responsive materials. For instance, a library of imine-linked anthraquinone derivatives could be screened for binders to a particular protein target. The equilibrium would shift to favor the formation of the best binding compound, which could then be isolated and identified.

Table 2: Potential Reversible Reactions for Incorporating this compound into Dynamic Chemical Systems

Reversible ReactionFunctional Group on this compoundReactantResulting Linkage
Imine FormationAmino groupAldehydes, KetonesImine
Acylhydrazone FormationHydrazide-functionalized amino groupAldehydes, KetonesAcylhydrazone
Disulfide ExchangeThiol-functionalized amino groupOther thiolsDisulfide

Stimuli-Responsive Systems

The anthraquinone core is redox-active, meaning it can accept and donate electrons. This property can be harnessed to create stimuli-responsive supramolecular systems. For example, the reduction of the anthraquinone to its hydroquinone (B1673460) form can significantly alter its electronic properties and geometry, potentially leading to the disassembly of a supramolecular structure. This redox-switchable behavior could be triggered by chemical or electrochemical signals, allowing for the controlled release of an encapsulated guest molecule or a change in the material's properties.

Derivatives and Further Functionalization of 2 Amino 1 Chloroanthraquinone

Strategic Introduction of Additional Functional Groups into the Anthraquinone (B42736) Core

The introduction of new functional groups onto the 2-amino-1-chloroanthraquinone scaffold is a key strategy for modifying its chemical and physical properties. The existing amino and chloro groups, along with the electron-withdrawing quinone moiety, direct the position of incoming substituents. The primary method for introducing new functionalities is through nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom at the C-1 position serves as a leaving group. nih.govnih.gov

The anthraquinone system is inherently electron-deficient due to the two carbonyl groups, which facilitates nucleophilic attack on the aromatic rings. colab.ws The amino group at the C-2 position is an electron-donating group, which can influence the regioselectivity of these reactions. nih.govias.ac.in For instance, amination reactions on substituted anthraquinones can be achieved using various amines in the presence of a catalyst, leading to the formation of new aminoanthraquinone derivatives. nih.gov

Furthermore, functional groups can be introduced by modifying the existing amino group. For example, the amino group can be acylated or alkylated to introduce new organic fragments. These reactions leverage the nucleophilic character of the nitrogen atom and allow for the extension of the molecule's structure.

Carbon-Carbon (C-C) Bond Formation Reactions (e.g., Heck Reaction, Dimerization)

The formation of new carbon-carbon bonds is a powerful tool for creating complex molecular architectures from the this compound core. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose, given the presence of a halogen atom. nih.gov

The Heck reaction , also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. ias.ac.inwikipedia.org This reaction is highly versatile and tolerant of various functional groups. mdpi.com While specific examples utilizing this compound are not extensively documented, the reaction is widely applied to other haloanthraquinones. For instance, 1-iodoanthraquinone has been successfully coupled with styrene (B11656) using a palladium catalyst. clockss.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. lumenlearning.com

Dimerization reactions, such as the Ullmann reaction, can be used to synthesize symmetric biaryl compounds. The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides at elevated temperatures. organic-chemistry.org This method has been applied to synthesize dianthraquinonyl derivatives, which are important in the field of pigments. For example, 1-amino-4-bromoanthraquinone-2-sulfonic acid can undergo a copper-catalyzed dimerization. clockss.org These reactions demonstrate the potential for creating larger, conjugated systems from this compound precursors.

Synthesis of Heteroatom-Containing Derivatives (e.g., C-O, C-S, C-Hal, C-Se, C-B, C-P Bonds)

The introduction of heteroatoms can significantly alter the electronic properties, solubility, and biological activity of anthraquinone derivatives. The chlorine atom at the C-1 position of this compound is a prime site for nucleophilic substitution by heteroatom nucleophiles.

C-O and C-S Bond Formation: The synthesis of aryl ethers (C-O) and thioethers (C-S) can be achieved through copper-catalyzed Ullmann condensation reactions. wikipedia.org This involves reacting the aryl halide with an alcohol or thiol in the presence of a copper catalyst and a base. wikipedia.org For example, the Ullmann ether synthesis is a well-established method for coupling aryl halides with phenols. wikipedia.org Similarly, reactions with thiols or their corresponding salts would yield thioether derivatives.

C-N Bond Formation: Beyond the existing amino group, further C-N bonds can be formed via palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Goldberg reactions. wikipedia.orgwiley.com These methods allow for the coupling of the aryl chloride with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. Microwave-assisted Ullmann coupling reactions have also proven efficient for the synthesis of various amino-substituted anthraquinones from bromaminic acid. nih.gov

C-Hal Bond Formation: Halogen exchange reactions can be used to replace the chlorine atom with other halogens (e.g., fluorine, bromine, iodine), thereby modulating the reactivity of the molecule for subsequent cross-coupling reactions. These transformations often require metal catalysis.

C-B and C-P Bond Formation: The introduction of boron and phosphorus moieties opens up further synthetic possibilities. Arylboronates can be synthesized from aryl halides via palladium-catalyzed borylation reactions using reagents like bis(pinacolato)diboron. orgsyn.org These boronates are valuable intermediates for Suzuki-Miyaura cross-coupling reactions. The direct borylation of C-H bonds, often catalyzed by iridium, is another emerging strategy. nih.govchemrxiv.orgnih.gov The synthesis of α-amino phosphonates can be achieved through various methods, including the Kabachnik-Fields reaction or by the phosphonylation of amines. organic-chemistry.org While direct phosphonation of this compound is not well-documented, general methods for C-P bond formation on aryl systems could be adapted. nih.govresearchgate.net

Regioselectivity and Stereoselectivity Considerations in Derivatization

Regioselectivity in the derivatization of this compound is primarily governed by the electronic and steric effects of the existing substituents. The anthraquinone core itself is electron-deficient, making it susceptible to nucleophilic aromatic substitution. The chlorine atom at the C-1 position is activated towards substitution by the adjacent C-9 carbonyl group. The amino group at C-2 is an activating, ortho-para directing group for electrophilic aromatic substitution, but for nucleophilic substitution, its electron-donating nature can influence the reactivity of adjacent positions. In SNAr reactions, the nucleophile will almost exclusively replace the chlorine at the C-1 position, as this is the most electrophilic site and possesses a good leaving group. Theoretical and experimental studies on similar systems, such as 2,4-dichloroquinazolines, confirm that nucleophilic attack by amines preferentially occurs at the position activated by an adjacent carbonyl or imine-like nitrogen. mdpi.com Photochemical substitutions on 1-aminoanthraquinone (B167232) with sulfite (B76179) have been shown to yield the 2-sulfonate derivative, indicating that different reaction types can lead to substitution at other positions. nih.gov

Stereoselectivity is generally not a primary concern in reactions involving the planar aromatic core of anthraquinone. However, it becomes relevant when chiral centers are introduced in the substituents or when chiral reagents or catalysts are used. For instance, in the synthesis of derivatives with chiral side chains (e.g., from chiral amines or alcohols), the stereochemistry of the starting material would be retained in the product. Asymmetric catalysis could also be employed to introduce chirality, for example, in the stereoselective synthesis of amino alcohols derived from functionalized anthraquinones. rsc.org

Impact of Substituent Effects on Chemical Reactivity and Applied Properties

The chemical reactivity and properties of this compound derivatives are profoundly influenced by the electronic nature of their substituents.

Applied Properties: The introduction of different functional groups allows for the fine-tuning of properties relevant to various applications.

Color: The color of anthraquinone dyes is determined by the electronic transitions within the chromophore. Introducing electron-donating groups like amino or hydroxyl groups causes a bathochromic (red) shift in the absorption spectrum, leading to deeper colors. ifmmi.comrsc.org The position and nature of these substituents are critical; for example, substitution at the 1-position generally has a more significant impact on color than substitution at the 2-position. nih.gov

Redox Potential: The redox potential is crucial for applications in batteries and electrochemistry. EDGs tend to lower the redox potential, while EWGs increase it. nih.govsdu.dk This allows for the rational design of anthraquinone derivatives for use as cathode materials in rechargeable batteries. sdu.dk

Biological Activity: Many anthraquinone derivatives exhibit biological activity, including anticancer and antimicrobial properties. nih.govnih.gov The type and position of substituents are key to this activity, influencing how the molecule interacts with biological targets. The introduction of specific amino side chains, for example, has been shown to be a viable strategy for developing new cytotoxic agents. nih.gov

Below is a table summarizing the effects of different substituent types on the properties of the anthraquinone core.

Substituent TypeEffect on ReactivityImpact on λmax (Color)Impact on Redox Potential
Electron-Donating (e.g., -NH₂, -OH)Activates for EAS, Deactivates for reductionBathochromic Shift (to longer wavelengths)Decreases (more difficult to reduce)
Electron-Withdrawing (e.g., -Cl, -CN)Deactivates for EAS, Activates for SNArHypsochromic Shift (to shorter wavelengths)Increases (easier to reduce)

Q & A

Basic Research Questions

Q. What are the key identifiers and validated synthetic routes for 2-Amino-1-chloroanthraquinone?

  • The compound is identified by CAS RN 82-27-9 and synonyms such as 1-Chloro-2-anthraquinonylamine . For synthesis, methodologies for analogous anthraquinones (e.g., 1-amino-2-methylanthraquinone) involve Friedel-Crafts acylation followed by amination, with purity optimization via recrystallization in polar aprotic solvents . Researchers should validate synthetic yields using HPLC with UV detection (λ = 254 nm) and cross-reference spectral data (e.g., 1^1H NMR, FT-IR) against certified standards .

Q. Which analytical techniques are validated for quantifying this compound in environmental matrices?

  • Gas chromatography coupled with flame ionization detection (GC/FID) and mass spectrometry (GC/MS) are established for anthraquinone derivatives. Method validation requires calibration curves (1–100 ppm range), spike-recovery tests (>85% recovery in soil/water), and limits of detection (LOD < 0.1 ppm) . For complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is recommended, using deuterated internal standards to correct matrix effects .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Based on structural analogues (e.g., 1-amino-2-methylanthraquinone), the compound is suspected to be mutagenic and possibly carcinogenic (Group 2B per IARC criteria). Use PPE (nitrile gloves, lab coats), conduct work in fume hoods, and store at 2–8°C in amber glass to prevent photodegradation . Waste disposal must comply with EPA guidelines (40 CFR 261), with incineration as the preferred method .

Advanced Research Questions

Q. How can researchers design mechanistic studies to elucidate the electrochemical behavior of this compound?

  • Cyclic voltammetry in non-aqueous solvents (e.g., acetonitrile with 0.1 M TBAPF6_6) can reveal redox potentials. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) help correlate electronic structure with reactivity. Reference studies on anthraquinone-DNA interactions for hole-transfer mechanisms .

Q. What strategies resolve contradictions in environmental persistence data for anthraquinone derivatives?

  • Apply systematic reviews (PRISMA guidelines) to assess bias in existing studies. For example, discrepancies in half-life (t1/2t_{1/2}) values may arise from varying soil pH or microbial activity. Replicate experiments under controlled OECD 307 conditions (aerobic soil metabolism) and use meta-regression to identify confounding variables .

Q. What methodological considerations are critical for LC-MS/MS detection of this compound in biological samples?

  • Optimize ionization parameters: capillary voltage = 3.5 kV, source temperature = 150°C. Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Quantify via multiple reaction monitoring (MRM) transitions (e.g., m/z 296 → 250 for quantification; m/z 296 → 207 for confirmation). Validate using NIST SRM 2585 (house dust) for matrix-matched calibration .

Q. How can in vivo carcinogenicity studies for this compound be optimized using structural analogues?

  • Design 24-month bioassays in Sprague-Dawley rats (n = 50/group) with dietary administration (0.1–1.0% w/w), referencing IARC Protocol 451. Compare histopathology (e.g., hepatocellular adenomas) with positive controls (e.g., 1-amino-2-methylanthraquinone). Use Kaplan-Meier survival analysis and Cox proportional hazards models to assess dose-response relationships .

Q. What regulatory frameworks govern this compound in international collaborative research?

  • Compliance with EPA Consolidated List of Lists (EPCRA 313 reporting) and EU REACH (EC 1907/2006) is mandatory. For cross-border studies, align with OECD Mutual Acceptance of Data (MAD) principles, ensuring Good Laboratory Practice (GLP) certification for toxicity tests. Documentation must include Safety Data Sheets (SDS) per OSHA 29 CFR 1910.1200 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.